strontium phosphate

Description

Overview of Strontium Phosphate (B84403) Compounds in Advanced Materials Science

Strontium phosphate compounds, a class of materials including strontium hydrogen phosphate, are gaining considerable attention in advanced materials science. Their biocompatibility and chemical similarity to the mineral component of bone make them prime candidates for biomedical applications. rsc.orgnih.gov Strontium, a trace element found in the human body, is known to stimulate bone formation and remodeling. rsc.orgresearchgate.net This has led to significant research into strontium-containing materials for bone tissue engineering and as components in bioactive cements. researchgate.netchemimpex.com Beyond the biomedical field, strontium phosphates are utilized in the production of luminescent materials and specialty ceramics. chemimpex.comchemicalbook.com

Academic Significance of Strontium Hydrogen Phosphate (SrHPO₄)

Strontium hydrogen phosphate (SrHPO₄), also known as dibasic this compound, is a compound of particular academic interest due to its various crystalline forms and its role as a precursor in the synthesis of other valuable materials. google.comresearchgate.net Researchers are exploring its potential in developing scaffolds for bone regeneration, where its biocompatibility is a key advantage. chemimpex.com The compound also serves as an important chemical raw material and analytical reagent. chemicalbook.com Studies have delved into its synthesis methods to control crystal morphology and properties, which is crucial for its performance in different applications. researchgate.netjresm.org

Evolution of Research Perspectives on SrHPO₄

Historically, research on strontium hydrogen phosphate focused on its fundamental chemical properties and synthesis. Early studies identified the existence of different crystalline forms, such as alpha (α) and beta (β) polymorphs, which are precipitated under different temperature and pH conditions. google.com More recent research has shifted towards its application in advanced technologies. The focus is now on synthesizing nanostructured SrHPO₄, such as nanosheets and nanoparticles, to enhance its properties for specific uses. researchgate.netjresm.orgresearchgate.net The biomimetic synthesis of SrHPO₄ composites, for instance with gelatin, represents a frontier in creating materials that more closely mimic natural bone tissue. researchgate.netrsc.org Furthermore, its role in the development of functional materials, including those for drug delivery and catalysis, is an active area of investigation. semanticscholar.org

Structure

2D Structure

Properties

CAS No. |

13450-99-2 |

|---|---|

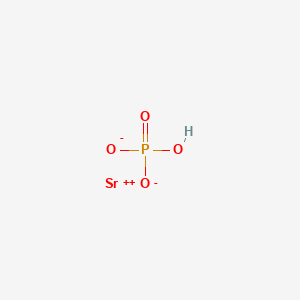

Molecular Formula |

O4PSr- |

Molecular Weight |

182.59 g/mol |

IUPAC Name |

strontium phosphate |

InChI |

InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-3 |

InChI Key |

HKSVWJWYDJQNEV-UHFFFAOYSA-K |

Canonical SMILES |

OP(=O)(O)O.[Sr] |

physical_description |

Dry Powder, Other Solid; Dry Powder |

Related CAS |

18266-28-9 |

Origin of Product |

United States |

Chemical and Physical Properties

Strontium hydrogen phosphate (B84403) can exist in several crystalline forms, with the α and β forms being the most studied. google.com A γ-form has also been reported. researchgate.net These polymorphs exhibit different physical properties, which are influenced by the synthesis conditions.

| Property | α-SrHPO₄ | β-SrHPO₄ | γ-SrHPO₄ |

| Synthesis Temperature | ≥ 40°C | ≤ 25°C | - |

| Synthesis pH | ~3-5 | ~5-7 | - |

| Particle Size | Small | Larger | - |

| Surface Area (B.E.T.) | Low | High | - |

| Bulk Density | Low | High | - |

| Crystal System | - | Monoclinic | Orthorhombic |

| Space Group | - | - | Pbca |

| Cell Parameters | - | - | a=8.131 Å, b=9.258 Å, c=18.084 Å |

Data compiled from multiple sources. google.comresearchgate.net

The thermal stability of SrHPO₄ has been investigated using thermogravimetric analysis, which shows its decomposition behavior at elevated temperatures. asianpubs.org When incorporated into composites, such as with gelatin, the thermal stability of SrHPO₄ can be enhanced. researchgate.netrsc.org

Crystallography and Polymorphism of Strontium Hydrogen Phosphate

Alpha-Strontium Hydrogen Phosphate (B84403) (α-SrHPO₄) Crystalline Structures

The alpha form of strontium hydrogen phosphate is known to crystallize in a triclinic system and is considered isostructural with monetite (CaHPO₄). researchgate.netescholarship.org

Triclinic Phase Characterization

The α-SrHPO₄ phase is typically synthesized at temperatures around 50 °C. mdpi.com It crystallizes in the triclinic space group P-1. mdpi.comcrystallography.net The structure of α-SrHPO₄ consists of SrO₈ square antiprisms and PO₄ tetrahedra, which are linked to form a three-dimensional network.

Detailed crystallographic data for α-SrHPO₄ reveals a unit cell with specific dimensions. crystallography.netwikipedia.org Analysis of its powder X-ray diffraction (XRD) patterns, indexed using N-TREOR, shows good agreement with standard data available in open crystallographic databases. researchgate.net

Table 1: Crystallographic Data for α-SrHPO₄

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | mdpi.comcrystallography.net |

| a | 7.184 Å | crystallography.netwikipedia.org |

| b | 6.790 Å | crystallography.netwikipedia.org |

| c | 7.256 Å | crystallography.netwikipedia.org |

| α | 94.68° | crystallography.netwikipedia.org |

| β | 104.97° | crystallography.netwikipedia.org |

| γ | 88.77° | crystallography.netwikipedia.org |

Beta-Strontium Hydrogen Phosphate (β-SrHPO₄) Crystalline Structures

The beta form of strontium hydrogen phosphate is thermodynamically more stable than the alpha form, and upon heating, α-SrHPO₄ transforms into β-SrHPO₄. mdpi.com

Synthesis and Characterization of β-SrHPO₄ Nanosheets

Highly crystalline β-SrHPO₄ nanosheets can be synthesized through various methods, including hydrothermal processes and solution-growing techniques at temperatures below 80 °C. amse.org.cnresearchgate.netacs.org One method involves using strontium nitrate (B79036) (Sr(NO₃)₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) as reagents. jresm.org Another approach is the dropwise addition of (NH₄)₂HPO₄ solution to a SrCl₂·6H₂O solution at a low temperature of 5 °C. mdpi.com The resulting nanosheets typically have a thickness ranging from 30 to 80 nm and a width of 140 to 200 nm. researchgate.net Characterization using X-ray diffraction (XRD) and transmission electron microscopy (TEM) confirms the composition and morphology of these nanostructures. researchgate.net

Structural Analysis of β-SrHPO₄

Initial reports suggested a hexagonal structure for β-SrHPO₄. researchgate.net However, more recent and detailed powder X-ray analysis indicates that β-SrHPO₄, synthesized at low temperatures, crystallizes in a monoclinic cell with the space group P2₁/c. researchgate.netunibo.it The structure consists of two independent strontium atoms and two hydrogen phosphate groups. unibo.it The structural arrangement features alternating phosphate layers parallel to the b,c plane, separated by strontium atoms. unibo.it One strontium atom (Sr1a) is eight-coordinated, while the other (Sr1b) is nine-coordinated. unibo.it This structural configuration, particularly the presence of a nine-coordinated site, may explain the limited substitution of strontium by smaller ions like calcium, which is restricted to about 20 at%. researchgate.netunibo.it

Table 2: Crystallographic Data for β-SrHPO₄

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netunibo.it |

Gamma-Strontium Hydrogen Phosphate (γ-SrHPO₄) Crystalline Structures

A third polymorph, gamma-strontium hydrogen phosphate (γ-SrHPO₄), has also been identified. researchgate.net It is described as a new form synthesized hydrothermally. researchgate.net The γ-SrHPO₄ phase crystallizes in the orthorhombic system with the space group Pbca. researchgate.netwikipedia.org Its atomic arrangement consists of two distinct types of anionic layers parallel to the (001) plane, which are formed by H-bonded HPO₄²⁻ groups creating closed dimers and infinite chains. researchgate.net

Table 3: Crystallographic Data for γ-SrHPO₄

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netwikipedia.org |

| Space Group | Pbca | researchgate.netwikipedia.org |

| a | 8.131 Å | researchgate.net |

| b | 9.258 Å | researchgate.net |

| c | 18.084 Å | researchgate.net |

| Cell Volume | 1361.31 ų | researchgate.net |

Hydrothermal Synthesis and Single-Crystal Structure Determination

Hydrothermal synthesis is a method used to crystallize substances from high-temperature aqueous solutions at high vapor pressures. This technique has been successfully employed to produce a new orthorhombic form of strontium hydrogen phosphate, sometimes referred to as γ-SrHPO₄. researchgate.net The synthesis involved reacting a mixture of lithium carbonate (Li₂CO₃), strontium carbonate (SrCO₃), and phosphoric acid (H₃PO₄) in distilled water under specific molar ratios and heating the mixture. researchgate.net Another approach involved reacting strontium carbonate and phosphoric acid in water at 140°C for two days, which also yielded a microcrystalline powder of this phase. researchgate.net

The single-crystal structure of this hydrothermally synthesized strontium hydrogen phosphate was determined using X-ray diffraction. This analysis provides precise information about the arrangement of atoms within the crystal. researchgate.netresearchgate.net

Orthorhombic Phase Characterization

The orthorhombic polymorph of SrHPO₄ has been characterized by its specific crystal structure. researchgate.netresearchgate.net It crystallizes in the Pbca space group. researchgate.netresearchgate.net The unit cell parameters, which define the size and shape of the simplest repeating unit in the crystal, have been determined as follows:

a = 8.131(3) Å

b = 9.258(5) Å

c = 18.084(7) Å

V = 1361.31(2) ų

Z = 16

The structure was refined to a final R value of 0.039 based on 1272 observed reflections. researchgate.netresearchgate.net

The atomic arrangement within this orthorhombic structure consists of two distinct types of anionic layers parallel to the (001) crystal plane. One layer is composed of closed dimers of HPO₄²⁻ groups, while the other is formed by infinite chains of hydrogen-bonded HPO₄²⁻ groups. researchgate.netresearchgate.net These anionic layers are interconnected by strontium (Sr²⁺) cations. researchgate.net

Table 1: Crystallographic Data for Orthorhombic SrHPO₄

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca (No. 61) |

| a (Å) | 8.131(3) |

| b (Å) | 9.258(5) |

| c (Å) | 18.084(7) |

| Volume (ų) | 1361.31(2) |

| Z | 16 |

| R-value | 0.039 |

Polymorphic Transitions and Interconversions

Strontium hydrogen phosphate is known to exist in different polymorphic forms, primarily α-SrHPO₄ and β-SrHPO₄. The formation of these polymorphs is highly dependent on the synthesis conditions.

The synthesis temperature is a key factor in determining which polymorph is formed. Generally, α-SrHPO₄ is synthesized at higher temperatures, for instance, by adding (NH₄)₂HPO₄ to a SrCl₂·6H₂O solution at 50°C. mdpi.com In contrast, the β-form is typically prepared at lower temperatures, such as 5°C. mdpi.comresearchgate.net

The presence of other ions can also influence the resulting phase. For example, the introduction of barium ions into the reaction mixture can favor the precipitation of the β-form, even at higher temperatures. mdpi.com The method of synthesis also plays a significant role. For instance, rapid cooling from a high temperature (170°C to 15°C) has been found to yield α-SrHPO₄, while a subsequent slow heating process can lead to the formation of β-SrHPO₄. scispace.com Furthermore, ex-situ analysis has suggested that β-SrHPO₄ can crystallize through the formation of an intermediate phase, Sr₆H₃(PO₄)₅·2H₂O. researchgate.net

The different polymorphs of SrHPO₄ have distinct crystal structures. α-SrHPO₄ is reported to have a triclinic crystal system. nih.gov In contrast, powder X-ray diffraction analysis indicates that β-SrHPO₄ crystallizes with a monoclinic cell in the P2₁/c space group. researchgate.net There is also an orthorhombic polymorph, sometimes denoted as γ-SrHPO₄, which crystallizes in the Pbca space group. researchgate.net

While the exact mechanisms of interconversion are complex, it is known that the α-form can transform into the thermodynamically more stable β-form upon heating. mdpi.com The structural differences, though subtle, are significant enough to impact the properties and stability of the material. diva-portal.org

Atomic Arrangement and Bonding in SrHPO₄ Crystal Lattices

The crystal structures of SrHPO₄ polymorphs are defined by the specific arrangement of strontium ions (Sr²⁺) and hydrogen phosphate ions (HPO₄²⁻).

In the orthorhombic form (γ-SrHPO₄), the structure is built from anionic layers of HPO₄²⁻ groups held together by Sr²⁺ cations. researchgate.netresearchgate.net These layers are formed by both closed dimers and infinite chains of HPO₄²⁻ groups linked by hydrogen bonds. researchgate.netresearchgate.net This hydrogen bonding plays a significant role in stabilizing the crystal structure. psu.edu

In α-SrHPO₄, the crystals are constructed from SrO₈ square antiprisms and PO₄ tetrahedra, which are linked to form a three-dimensional network. researchgate.net The substitution of strontium for calcium in the isomorphous α-CaHPO₄ (monetite) structure has been studied, revealing that strontium can be incorporated up to 100 at%, leading to an expansion of the lattice. researchgate.netnih.gov

For β-SrHPO₄, which has a monoclinic structure, the possibility of substituting calcium for strontium is more limited, only reaching about 20 at%. researchgate.net In the various polymorphs, the strontium atoms can have different coordination numbers, being surrounded by eight or nine oxygen atoms. unibo.it The bonding in these structures is primarily ionic between the Sr²⁺ and HPO₄²⁻ ions, with significant covalent character within the phosphate groups and hydrogen bonding between the HPO₄²⁻ ions.

Advanced Spectroscopic and Diffractional Characterization of Strontium Hydrogen Phosphate

X-ray Diffraction (XRD) and Powder Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials like strontium hydrogen phosphate (B84403). It provides detailed information about the crystal structure, phase purity, and degree of crystallinity.

Phase Identification and Crystallinity Assessment

X-ray powder diffraction is instrumental in identifying the crystalline phases of synthesized strontium hydrogen phosphate. The diffraction pattern of anhydrous α-SrHPO₄ is well-established, with characteristic peaks corresponding to its orthorhombic crystal structure and Pnma space group. The positions and intensities of these diffraction peaks serve as a fingerprint for the compound, allowing for its unambiguous identification.

The crystallinity of strontium hydrogen phosphate samples can be assessed from the sharpness of the diffraction peaks. Well-defined, sharp peaks are indicative of a highly crystalline material, whereas broad, diffuse peaks suggest a more amorphous or poorly crystalline nature. For instance, strontium hydrogen phosphate synthesized through a solid-state reaction at high temperatures typically exhibits high crystallinity. In contrast, materials prepared via precipitation methods at lower temperatures may initially show lower crystallinity.

Furthermore, XRD is crucial for detecting the presence of impurity phases. For example, during the synthesis of strontium-substituted calcium phosphates, XRD can distinguish between the desired product and other phases like monetite. The technique is also used to confirm the formation of strontium hydrogen phosphate in various composites and cements, ensuring the intended phase has been successfully produced.

Rietveld Refinement for Structural Parameters

Rietveld refinement is a powerful method used to refine the crystal structure of a material from its powder diffraction data. This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details.

For strontium hydrogen phosphate, Rietveld refinement of XRD data has been employed to confirm its crystal structure and obtain accurate lattice parameters. The refinement process typically starts with a known structural model, which is then adjusted to minimize the difference between the observed and calculated diffraction profiles. This analysis provides precise values for the a, b, and c lattice constants of the orthorhombic unit cell of α-SrHPO₄.

Table 1: Representative Lattice Parameters for α-SrHPO₄ from Rietveld Refinement

| Lattice Parameter | Representative Value (Å) |

| a | 7.032 |

| b | 7.094 |

| c | 9.176 |

Note: These values are representative and can vary slightly depending on the specific synthesis conditions and analytical setup.

Analysis of Bragg Reflections and Crystal Imperfections

The individual Bragg reflections in the XRD pattern of strontium hydrogen phosphate provide a wealth of information. The positions of these reflections are determined by the lattice parameters according to Bragg's Law, while their intensities are related to the arrangement of atoms within the unit cell.

Analysis of the peak profiles can also reveal information about crystal imperfections, such as strain and crystallite size. Microstrain within the crystal lattice can lead to a broadening of the diffraction peaks. Similarly, the size of the crystalline domains, or crystallites, also influences peak width, with smaller crystallites resulting in broader peaks. These parameters can be quantified using methods like the Williamson-Hall analysis.

Deviations from the ideal crystal structure, such as stacking faults or dislocations, can also manifest as asymmetries or shifts in the Bragg reflections. Careful analysis of these features can provide insights into the nature and density of these imperfections, which can in turn influence the material's properties.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is a vital tool for probing the vibrational modes of molecules and crystal lattices. In the context of strontium hydrogen phosphate, it is particularly useful for characterizing the phosphate and hydroxyl groups that are fundamental to its structure.

Vibrational Mode Analysis of Phosphate and Hydroxyl Groups

The FTIR spectrum of strontium hydrogen phosphate is dominated by the vibrational modes of the phosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) groups. The tetrahedral phosphate ion has four fundamental vibrational modes: the symmetric stretching (ν₁), the asymmetric stretching (ν₃), the symmetric bending (ν₂), and the asymmetric bending (ν₄) modes.

In the hydrogen phosphate group of SrHPO₄, the symmetry is lowered, which can lead to the splitting of degenerate modes and the appearance of additional bands in the IR spectrum. The characteristic vibrational bands for the phosphate groups are typically observed in the regions of 1000-1150 cm⁻¹ (P-O stretching) and 500-600 cm⁻¹ (O-P-O bending).

The presence of the hydrogen in the HPO₄²⁻ group gives rise to specific vibrational modes. The P-O(H) stretching and in-plane bending (δOH) vibrations are characteristic features in the spectrum. A notable feature is the presence of a band around 887 cm⁻¹, which is assigned to the P-O(H) stretching mode. The hydroxyl group also gives rise to stretching vibrations, typically observed at higher wavenumbers.

Table 2: Characteristic FTIR Bands for Strontium Hydrogen Phosphate

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~1125 | ν₃(PO₄) | Asymmetric P-O Stretch |

| ~1068 | ν₃(PO₄) | Asymmetric P-O Stretch |

| ~1015 | ν₁(PO₄) | Symmetric P-O Stretch |

| ~887 | ν(P-O(H)) | P-O(H) Stretch |

| ~595 | ν₄(PO₄) | O-P-O Bend |

| ~545 | ν₄(PO₄) | O-P-O Bend |

Note: The exact positions of these bands can vary slightly based on sample preparation and measurement conditions.

Detection of Incorporated Organic Species in Composites

FTIR spectroscopy is also a powerful technique for analyzing composite materials containing strontium hydrogen phosphate. When SrHPO₄ is incorporated into an organic matrix, such as a polymer or a bone cement, FTIR can be used to identify the presence of both the inorganic filler and the organic components.

The spectrum of the composite will exhibit the characteristic bands of strontium hydrogen phosphate, as described above, superimposed on the vibrational bands of the organic matrix. For example, if SrHPO₄ is part of a composite containing an aliphatic polyester, characteristic C-H stretching and C=O stretching bands from the polymer will be observed in addition to the phosphate bands. The presence and integrity of both phases can be confirmed by the appearance of their respective signature peaks. Furthermore, any chemical interactions between the strontium hydrogen phosphate and the organic matrix, such as the formation of new chemical bonds, may be detectable as shifts in band positions or the appearance of new bands.

Raman Spectroscopy Investigations

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of molecules, providing detailed insights into the chemical structure and bonding within a material. In the context of strontium hydrogen phosphate (SrHPO₄), Raman studies are crucial for characterizing the phosphate and hydrogen phosphate groups, which are fundamental to its structure and properties.

The Raman spectrum of strontium hydrogen phosphate is characterized by distinct bands corresponding to the internal vibrational modes of the phosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) tetrahedra. These vibrations include symmetric and asymmetric stretching (ν₁) and bending (ν₂, ν₃, ν₄) modes.

Research has identified several key Raman bands for SrHPO₄. The bending modes of the tetrahedral PO₄ groups are observed in the frequency ranges of 380–410 cm⁻¹ and 555–585 cm⁻¹. researchgate.netznaturforsch.com The ν₃(P-O) vibration modes are typically found in the 1090–1140 cm⁻¹ region. researchgate.netznaturforsch.com In studies of related strontium phosphate compounds, the most intense band, corresponding to the ν₁ symmetric stretching mode of the PO₄³⁻ group, is found near 963 cm⁻¹. researchgate.net The presence of hydrogen phosphate units (HOPO₃²⁻) can introduce additional bands and cause splitting of existing bands, indicating a reduction in the symmetry of the phosphate units. jst.go.jpfrontiersin.org For instance, in some strontium-containing phosphates, bands attributed to H₂PO₄ stretching vibrations have been identified around 895 and 927 cm⁻¹. jst.go.jp

The precise positions and splitting of these bands can provide valuable information about the crystalline phase (e.g., α-SrHPO₄ vs. β-SrHPO₄), the presence of structural disorder, and the nature of hydrogen bonding within the crystal lattice. researchgate.netcd-bioparticles.com

Table 1: Characteristic Raman Bands for Phosphate Vibrations in Strontium Hydrogen Phosphate and Related Compounds

| Vibration Mode | Frequency Range (cm⁻¹) | Assignment |

| ν₂ (PO₄³⁻) | 380 - 410 | Bending Mode |

| ν₄ (PO₄³⁻/HOPO₃²⁻) | 555 - 585 | Bending Mode |

| H₂PO₄ | 895 - 927 | Stretching Vibrations |

| ν₁ (PO₄³⁻) | ~963 | Symmetric Stretching |

| ν₃ (PO₄³⁻) | 1090 - 1140 | Asymmetric Stretching |

Electron Microscopy Techniques for Morphological and Nanostructural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology, crystal shape, and nanostructural features of strontium hydrogen phosphate.

SEM analysis provides high-resolution images of the surface topography of a material. For SrHPO₄, SEM studies have revealed a diverse range of crystal morphologies depending on the synthesis method and conditions. Artificially grown SrHPO₄ crystals have been observed to form single, polycrystalline, dendrite, and platelet-type structures. cambridge.orgrmme.ac.cn

In biomimetic synthesis approaches using gelatin gels, SrHPO₄ has been shown to form arrow-like crystals and microspheres composed of bundled nano-flakes, as well as flower-like surface arrangements. researchgate.netlew.roresearchgate.netrsc.org Other studies have reported the formation of regular nanosheets, particularly for the β-SrHPO₄ phase. jresm.orgresearchgate.net The complete substitution of calcium with strontium in brushite precursors has also been shown to yield SrHPO₄ nanosheets. znaturforsch.comcambridge.org In some composite materials, SEM analysis has shown smooth surfaces with fine grain boundaries and some valley regions. researchgate.net

Table 2: Observed Morphologies of Strontium Hydrogen Phosphate via SEM

| Morphology | Synthesis Context |

| Single, Polycrystalline, Dendrites, Platelets | Gel Growth Technique |

| Arrow-like Crystals | Biomimetic (Gelatin) |

| Microspheres with Bundled Nano-flakes | Biomimetic (Gelatin) |

| Flower-like Surface Arrangements | Biomimetic (Gelatin) |

| Nanosheets | Hydrothermal Synthesis, Brushite Substitution |

| Smooth, Fine Grain Boundaries | Composite Material |

TEM offers even higher resolution than SEM, enabling the characterization of individual nanoparticles, their size distribution, and internal structure. TEM is crucial for understanding the nanostructural characteristics of SrHPO₄, which significantly influence its properties and applications. frontiersin.orgcd-bioparticles.com

Studies utilizing TEM have successfully characterized various SrHPO₄ nanostructures. Plate-like nanoparticles synthesized by a chemical wet method were found to have a thickness of 30–80 nm and a width of 140–200 nm. rmme.ac.cnresearchgate.netresearchgate.net Hydrothermal synthesis has been used to produce α-SrHPO₄ nanorods with lengths ranging from 90 to 200 nm and widths of 24 to 36 nm. researchgate.net Other preparation methods have resulted in spherical-type SrHPO₄ nanoparticles with diameters between 150 and 200 nm. researchgate.net TEM analysis can also reveal the crystallinity of the nanoparticles, confirming, for example, the transition from a polycrystalline to a single crystalline phase upon heat treatment. researchgate.net

Table 3: Nanoparticle Dimensions of Strontium Hydrogen Phosphate Determined by TEM

| Morphology | Synthesis Method | Length (nm) | Width/Diameter (nm) | Thickness (nm) |

| Plate-like Nanoparticles | Chemical Wet Method | - | 140 - 200 | 30 - 80 |

| Nanorods (α-SrHPO₄) | Hydrothermal | 90 - 200 | 24 - 36 | - |

| Spherical Nanoparticles | Precipitation | - | 150 - 200 | - |

Thermal Analysis (e.g., Thermogravimetric Analysis, TG-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the changes in a material's physical and chemical properties as a function of temperature. These methods are vital for determining the thermal stability and decomposition pathways of SrHPO₄ and its composites.

TGA measures the mass loss of a sample as it is heated, providing quantitative information about decomposition processes. The thermal decomposition of SrHPO₄ typically occurs in distinct steps. For β-SrHPO₄, a two-step degradation process has been reported, with the first step involving the decomposition into hydrated strontium pyrophosphate and water, followed by a second step where it transforms into β-strontium pyrophosphate. jresm.org These steps have been observed with maximum degradation rates at approximately 376 °C and 587 °C, respectively. jresm.org The total weight loss for pure β-SrHPO₄ up to 800 °C is relatively low, around 5.2%, indicating high thermal stability. jresm.org Other studies place the decomposition of SrHPO₄ into strontium pyrophosphate (Sr₂P₂O₇) in the temperature range of 340-600 °C. jst.go.jpcambridge.org

When incorporated into composite materials, such as with gelatin, the thermal stability of strontium hydrogen phosphate can be enhanced. researchgate.netjresm.org For instance, the significant weight loss for analytical-grade SrHPO₄ occurs between 310 and 350 °C, while for SrHPO₄/gelatin composites, this is shifted to a higher temperature range of 410 to 470 °C. rsc.org This increased stability is attributed to strong interactions between the inorganic SrHPO₄ and the organic matrix. rsc.org Similarly, in polypropylene (B1209903) composites, the inclusion of SrHPO₄ nanosheets leads to a slight improvement in the thermal stability of the polymer. jresm.org

Table 4: Thermal Decomposition Data for Strontium Hydrogen Phosphate (SrHPO₄)

| Material | Temperature Range (°C) | Decomposition Product | Technique |

| β-SrHPO₄ | ~376 (Max Rate) | Hydrated Strontium Pyrophosphate | TGA |

| Hydrated Strontium Pyrophosphate | ~587 (Max Rate) | β-Strontium Pyrophosphate (β-Sr₂P₂O₇) | TGA |

| Analytical-grade SrHPO₄ | 310 - 350 | Strontium Pyrophosphate | TGA |

| SrHPO₄/Gelatin Composite | 410 - 470 | Strontium Pyrophosphate | TGA |

| SrHPO₄ | 340 - 600 | β-Strontium Pyrophosphate (β-Sr₂P₂O₇) | TGA/DTA |

Morphological Engineering and Microstructure Control of Strontium Hydrogen Phosphate

Factors Influencing Crystal Morphology

The morphology of strontium hydrogen phosphate (B84403) crystals is highly sensitive to the conditions of their synthesis. Key parameters such as ion concentration, pH, temperature, and molarity of reactants play a pivotal role in determining the final crystal habit.

Ion Concentration: The concentration of strontium (Sr²⁺) and phosphate (HPO₄²⁻) ions in the reaction solution directly impacts the supersaturation level, which in turn governs the nucleation and growth rates. Higher concentrations can lead to rapid nucleation and the formation of smaller, more numerous crystals. For instance, it has been observed that denser and more compact SrHPO₄ morphologies are obtained when using higher molarities of reactants like 0.80 M sodium hydrogen phosphate (Na₂HPO₄) and 1 M strontium chloride (SrCl₂), compared to lower concentrations of 0.50 M for both reactants. This is because lower supersaturation degrees favor the growth of larger single crystals on existing nuclei rather than the spontaneous formation of new crystal nuclei.

pH: The pH of the synthesis solution is a critical determinant of the resulting crystal phase and morphology. The speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) is pH-dependent, which affects the reaction kinetics and the type of strontium phosphate salt that precipitates. At lower pH values, discrete SrHPO₄ crystals are typically formed. As the pH increases beyond 2.5, a mixture of SrHPO₄ and this compound (Sr₃(PO₄)₂) crystals can co-precipitate, leading to the formation of an integrated coating on a substrate. This change in pH alters the saturation degree of SrHPO₄; as the pH rises, the equilibrium shifts towards HPO₄²⁻, increasing the saturation and leading to a higher number of nucleation sites and consequently smaller crystal sizes. This can result in a morphological transition from large, plate-like crystals at a pH of 2.50 to denser, cluster-like structures at a pH of 3.00. nih.govresearchgate.net

Temperature: Temperature influences reaction kinetics, solubility of reactants, and the stability of different crystal phases. For example, the rapid cooling of a synthesis reaction from 170°C to 15°C has been shown to result in the formation of α-SrHPO₄, while a continuous slow-heating process favors the appearance of β-SrHPO₄. rsc.org Increasing the temperature up to 65°C has been noted to have a smaller influence on the reaction kinetics compared to concentration changes, but it can lead to a significant increase in crystallite size, in some cases doubling it. researchgate.net

Molarity: The molar ratio of the precursor ions (e.g., Sr²⁺ to HPO₄²⁻) is a crucial factor. Variations in molarity can lead to different supersaturation conditions, influencing whether growth occurs on existing crystals or through the formation of new nuclei.

Table 1: Influence of Synthesis Parameters on SrHPO₄ Crystal Morphology

| Parameter | Effect on Morphology | Research Findings |

| Ion Concentration | Affects crystal size and density. | Higher concentrations (e.g., 0.80 M Na₂HPO₄ and 1 M SrCl₂) produce denser, more compact crystals compared to lower concentrations (0.50 M). |

| pH | Determines crystal phase and size. | At pH < 2.5, discrete plate-like crystals form. At pH > 2.5, a mixture of SrHPO₄ and Sr₃(PO₄)₂ can form, with morphology shifting to denser, cluster-like structures as pH increases to 3.0. nih.govresearchgate.net |

| Temperature | Influences crystal phase and size. | Rapid cooling from 170°C to 15°C yields α-SrHPO₄, while slow heating favors β-SrHPO₄. rsc.org Increasing temperature to 65°C can double the crystallite size. researchgate.net |

| Molarity | Governs nucleation and growth. | Directly impacts supersaturation levels, influencing the balance between the formation of new nuclei and the growth of existing crystals. |

Anisotropic Crystal Growth and Faceting

Anisotropic crystal growth, where different crystallographic faces grow at different rates, is fundamental to the formation of non-spherical SrHPO₄ morphologies. This phenomenon is dictated by the internal crystal structure and the interaction of specific crystal faces with the surrounding medium. Since SrHPO₄ possesses a triclinic crystal structure, where the crystallographic axes are of unequal length and not mutually perpendicular (a ≠ b ≠ c, α ≠ β ≠ γ), its crystals can inherently grow along any direction, leading to a wide variety of irregular shapes.

Nanoscale Morphologies and Their Formation Mechanisms

The synthesis of strontium hydrogen phosphate with controlled nanoscale morphologies has garnered significant attention due to the unique properties conferred by high surface-area-to-volume ratios.

Nano-belts, Nanosheets, and Nanofibers

Various one-dimensional (1D) and two-dimensional (2D) nanostructures of SrHPO₄ have been successfully synthesized.

Nano-belts: These structures have been developed through hydrothermal methods, for instance, at 160°C without the use of any surfactant templates. rsc.org

Nanosheets: Highly crystalline β-SrHPO₄ nanosheets have been prepared via hydrothermal synthesis. These 2D structures offer a high surface area, which is advantageous for applications such as ion immobilization.

Nanofibers: Highly crystalline strontium apatite nanofibers can be prepared through the alkaline hydrolysis of SrHPO₄ at ambient temperature, proceeding via a nastrophite intermediate. mdpi.com

The formation of these anisotropic nanostructures is often attributed to mechanisms such as oriented attachment of primary nanoparticles or growth directed by the intrinsic crystal structure under specific reaction conditions.

Complex Architectures

Beyond simple nanostructures, more intricate and hierarchical morphologies of SrHPO₄ have been achieved, often through biomimetic approaches or the use of structure-directing agents.

Arrow-like Crystals and Microspheres: In the presence of gelatin, SrHPO₄ can crystallize into unique arrow-like structures, which are composed of aligned bundles of single crystals. rsc.org Additionally, highly porous microspheres are also observed. rsc.orgresearchgate.net

Dandelion-like and Flower-like Clusters: Dandelion-like structures can be formed through the epitaxial growth from rapidly formed nuclei of this compound complexes. The surface of microspheres can also exhibit bundled nano-flakes and flower-like arrangements. rsc.orgresearchgate.net These complex architectures are often the result of self-assembly processes, where primary nanocrystals aggregate in an organized fashion.

Table 2: Overview of SrHPO₄ Nanoscale and Complex Morphologies

| Morphology | Description | Formation Method / Conditions |

| Nano-belts | Elongated, belt-like nanostructures. | Hydrothermal synthesis (e.g., at 160°C) without surfactants. rsc.org |

| Nanosheets | Two-dimensional, sheet-like nanostructures. | Hydrothermal methods. |

| Nanofibers | One-dimensional, fiber-like nanostructures. | Alkaline hydrolysis of SrHPO₄ at ambient temperature. mdpi.com |

| Arrow-like Crystals | Bundles of aligned single crystals forming an arrow shape. | Crystallization in the presence of gelatin. rsc.orgresearchgate.net |

| Microspheres | Spherical aggregates, often with a porous structure. | Crystallization in gelatin; can have flower-like surface arrangements. rsc.orgresearchgate.net |

| Dandelion-like Clusters | Hierarchical structures resembling a dandelion flower. | Epitaxial growth from this compound nuclei. |

Role of Organic Additives and Templates in Morphology Control

Organic additives and templates are powerful tools for directing the crystallization of inorganic materials like strontium hydrogen phosphate. These molecules can interact with the growing crystal surfaces, influencing nucleation, growth rates, and crystal habit.

Gelatin: Gelatin, a derivative of collagen, has been extensively used as a hydrogel medium for the biomimetic synthesis of SrHPO₄. rsc.orgresearchgate.net It is believed that the functional groups within gelatin (such as carboxylate, amine, and hydroxyl groups) provide nucleation sites for SrHPO₄ crystals. rsc.org By controlling the diffusion of ions, the gel matrix facilitates the formation of various morphologies, including arrow-like crystals and microspheres with flower-like surfaces. rsc.orgresearchgate.net The interaction between gelatin and the inorganic ions can lead to the incorporation of the polymer into the crystal structure, forming a composite material with potentially enhanced thermal stability. rsc.orgresearchgate.net The use of gelatin demonstrates how biopolymers can serve as templates to create complex and hierarchical inorganic structures that mimic those found in biological systems. nih.gov

The presence of strontium ions has also been shown to influence the morphology of other calcium phosphates when co-precipitated. For instance, in the crystallization of brushite (calcium hydrogen phosphate dihydrate), the addition of strontium can alter the morphology from needle-like to an octopus-like shape. scirp.orgscispace.com This highlights the broader role of ionic substitution in morphological control. mdpi.com

Advanced Applications of Strontium Hydrogen Phosphate in Functional Materials Science

Environmental Remediation Applications

The unique chemical properties of strontium hydrogen phosphate (B84403) make it a promising candidate for addressing environmental contamination. Its efficacy in sequestering hazardous materials, such as heavy metal ions and organic dyes, from aqueous solutions is a key area of investigation.

Heavy Metal Ion Immobilization (e.g., Pb²⁺)

The remediation of water sources contaminated with heavy metal ions is a critical environmental challenge. Strontium hydrogen phosphate has shown exceptional capabilities in the immobilization of lead ions (Pb²⁺), a particularly toxic heavy metal. Research into highly crystalline β-type strontium hydrogen phosphate (β-SrHPO₄) nanosheets has demonstrated their effectiveness in removing Pb²⁺ from acidic aqueous solutions. researchgate.net

The immobilization process is both rapid and highly efficient. Studies have shown that equilibrium for Pb²⁺ immobilization can be achieved in under eight minutes. researchgate.net The mechanism behind this high affinity is a dissolution/precipitation process, which is particularly effective in acidic environments. researchgate.net The β-SrHPO₄ nanosheets exhibit a remarkable capacity for Pb²⁺ uptake, reaching up to 1,120 ± 22 mg/g in an acidic solution with a pH of 3.0. researchgate.net Furthermore, the selective immobilization of Pb²⁺ is only slightly affected by the presence of other competing cations such as Cu²⁺, Zn²⁺, Cd²⁺, and Co²⁺. researchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Immobilization Capacity | 1,120 ± 22 mg/g | pH 3.0 |

| Equilibrium Time | < 8 minutes | - |

Dye Adsorption (e.g., Methyl Blue)

The presence of synthetic dyes in industrial wastewater is a significant environmental concern. While direct studies on the adsorption of Methyl Blue by pure strontium hydrogen phosphate are not extensively documented, research on dual-functionalized strontium phosphate hybrid nanopowder has shown effective removal of another organic dye, malachite green. This suggests the potential of this compound-based materials in dye adsorption. The proposed interaction mechanisms include the formation of hydrogen bonds between the phosphate groups in the material and the dye molecules.

Phosphate-based materials, in general, have demonstrated efficacy in the adsorption of dyes like Methyl Blue. For instance, barium phosphate nanoflakes have shown a high adsorption capacity for Methyl Blue, reaching up to 1500 mg/g. nih.gov The primary interactions in this case were identified as ionic interactions and hydrogen bonds. nih.gov Similarly, natural rock phosphates have also been investigated for the removal of Methyl Blue, with the adsorption process being well-described by the Langmuir isotherm model. The pH of the solution plays a crucial role, with more basic conditions favoring the adsorption of cationic dyes like Methyl Blue.

Composite Material Development and Performance

The incorporation of strontium hydrogen phosphate into various matrices has led to the development of advanced composite materials with enhanced functional properties. These composites find applications in diverse fields due to their improved mechanical and thermal characteristics.

Strontium Hydrogen Phosphate/Polymer Nanocomposites

The development of nanocomposites, where a nanoscale functional material is dispersed within a polymer matrix, has opened up new avenues for creating materials with tailored properties. Strontium hydrogen phosphate has been successfully utilized as a nanofiller in polymer matrices. For example, β-strontium hydrogen phosphate (SHP) nanosheets have been incorporated into a polypropylene (B1209903) (PP) matrix to create PP/SHP nanocomposites. These nanocomposites were prepared using a melt blending technique with varying concentrations of the SHP filler.

Mechanical and Thermal Property Enhancement in Polymeric Composites

The addition of strontium hydrogen phosphate nanosheets to polymeric composites has been shown to significantly improve their mechanical and thermal properties. In the case of PP/SHP nanocomposites, the inclusion of SHP nanosheets resulted in enhanced thermal stability of the composites.

The mechanical properties also saw a notable improvement with the loading of SHP. A maximum increase of 6.0% in tensile strength compared to pure polypropylene was observed at a 7 wt.% concentration of SHP. The flexural strength of the composites was also found to be higher than that of the pure polymer at each filler concentration.

| SHP Concentration (wt.%) | Tensile Strength (MPa) | Flexural Strength (MPa) |

|---|---|---|

| 0 | - | - |

| 1 | - | - |

| 3 | - | - |

| 5 | - | - |

| 7 | - (6.0% increase) | - |

Integration with Organic Matrices (e.g., gelatin) for Hybrid Materials

The integration of strontium hydrogen phosphate with organic matrices, such as gelatin, offers a biomimetic approach to synthesizing novel hybrid materials. These composites are of particular interest due to the bioactivity and biocompatibility of strontium phosphates with bone tissue. Strontium hydrogen phosphate/gelatin composites have been synthesized using a single diffusion method in gelatin.

Characterization of these composites using techniques such as infrared spectroscopy (IR) has revealed the incorporation of gelatin into the strontium hydrogen phosphate crystals. Furthermore, thermal gravimetric analysis has shown that the thermal stability of the strontium hydrogen phosphate/gelatin composite crystals is higher than that of analytical-grade strontium hydrogen phosphate. This enhanced stability makes them promising candidates for various applications where a combination of organic and inorganic properties is desired.

Materials for Optical and Electronic Technologies

Strontium hydrogen phosphate (SrHPO₄) is emerging as a versatile compound in the development of advanced materials for optical and electronic applications. Its unique properties, and its capacity to be modified through doping, make it a compound of interest for creating specialized coatings, glasses, dielectric components, and luminescent nanomaterials.

Applications in Optical Coatings and Specialty Glasses

Strontium hydrogen phosphate is a component in the fabrication of specialty glasses and optical coatings, where it contributes to desirable optical and physical properties. Its incorporation into phosphate-based glasses can modify the material's refractive index, thermal stability, and transmission characteristics.

This compound chemical conversion coatings can be prepared on titanium surfaces. These coatings can consist of both SrHPO₄ and this compound (Sr₃(PO₄)₂) crystals. The morphology of these coatings can be controlled by adjusting the pH during the preparation process, changing from plate-like to cluster-like and then to homogeneous microcrystals as the pH increases wikipedia.org. Such coatings can improve the corrosion resistance of the underlying material wikipedia.org.

In the realm of specialty glasses, strontium-doped phosphate-based glasses are of particular interest. The primary structural units in these glasses are tetrahedral PO₄. The addition of divalent alkaline earth oxides, such as strontium oxide derived from strontium hydrogen phosphate, disrupts the bridging oxygen atoms, which in turn alters the glass network structure by creating non-bridging oxygen connections proquest.com. This modification of the glass structure can influence its optical properties. For instance, studies on this compound glasses doped with rare-earth elements have demonstrated their potential for applications in glowing devices and optical detectors proquest.com. The use of ultrapure materials is often advocated for the production of these specialized optical glasses to ensure optimal performance for specific applications proquest.com.

Utilization in Dielectric Materials and Electronic Devices

The dielectric properties of materials containing strontium hydrogen phosphate are an area of active research. While data specifically on pure SrHPO₄ is limited in this context, related compounds show significant promise. For example, a single crystal of strontium manganese hydrogen phosphate (SrMnHPO₄) has demonstrated a notable improvement in dielectric properties researchgate.net. This suggests that modifying the strontium hydrogen phosphate structure with other elements can tune its dielectric behavior for electronic applications.

Research into rare-earth doped SrHPO₄ is also being explored for its potential use in diodes . The investigation of its electrical properties is a key step toward realizing its application in electronic components. As a versatile chemical, strontium hydrogen phosphate is considered an ideal additive in the manufacturing of high-performance ceramics that are utilized in electronics loradchemical.com.

The following table summarizes the dielectric properties of a strontium-manganese-hydrogen-phosphate single crystal, illustrating the potential of modified strontium hydrogen phosphate materials in electronics.

| Property | Value | Reference |

| AC Activation Energy | 0.201 eV | researchgate.net |

This table presents data for a modified strontium hydrogen phosphate compound, indicating the potential for this class of materials in electronic applications.

Luminescent Properties of Doped SrHPO₄ Nanomaterials

Strontium hydrogen phosphate serves as an excellent host material for rare-earth ions, leading to nanomaterials with significant luminescent properties. These materials have potential applications in areas such as solid-state lighting and advanced displays researchgate.net.

When doped with rare-earth elements like Europium (Eu³⁺), Cerium (Ce³⁺), and Terbium (Tb³⁺), β-SrHPO₄ nanomaterials exhibit distinct luminescent characteristics. Undoped and rare-earth ion-doped β-SrHPO₄ nanomaterials can be synthesized via a hydrothermal method, resulting in well-crystallized structures. The doping concentration can be controlled, and up to 7% doping has been achieved without altering the fundamental β-SrHPO₄ crystal structure.

The luminescent properties are dependent on the specific rare-earth dopant used. For example, α-SrHPO₄ nanorods doped with Eu³⁺ or Tb³⁺ exhibit characteristic emissions under near-ultraviolet light excitation. These doped nanomaterials show promise as phosphors, with potential applications in blue luminescent materials and all-solid-state micro-lasers researchgate.net. The table below details the observed emission colors for different rare-earth dopants in a this compound host.

| Dopant Ion | Host Material | Emission Color |

| Eu³⁺ | β-SrHPO₄ | Reddish-orange |

| Tb³⁺ | β-SrHPO₄ | Green |

| Ce³⁺ | β-SrHPO₄ | Blue-violet |

This interactive table showcases the different emission colors achieved by doping β-SrHPO₄ with various rare-earth ions.

Ceramic and Glass Industry Additives

Strontium hydrogen phosphate is a valuable additive in the ceramic and glass industries, primarily due to its ability to enhance the mechanical and thermal properties of the final products. Its incorporation can lead to materials with improved strength, stability, and bioactivity, which is particularly important in the field of bioceramics.

In ceramic manufacturing, strontium hydrogen phosphate is recognized for its capacity to improve the mechanical characteristics of high-performance ceramics used in both electronic and structural applications loradchemical.com. For instance, the addition of strontium-containing nanobioactive glass, synthesized in part from strontium hydrogen phosphate, to biphasic calcium phosphate (BCP) has been shown to enhance its mechanical properties. A study found that BCP mixed with 3 wt% of this additive and sintered at 1200 °C achieved a maximum bending strength of approximately 45 MPa.

The inclusion of strontium in phosphate-based glasses also influences their structural and degradation properties. As the strontium content is increased in these glasses, there is a tendency for a slight increase in the disproportionation of Q² phosphorus environments into Q¹ and Q³ environments. This is accompanied by a shortening and strengthening of the phosphorus to bridging oxygen distance researchgate.net. These structural changes can affect the degradation rate and ion release profile of the glass, which is a critical consideration for biomedical applications.

The table below summarizes the effect of a strontium-containing additive on the bending strength of biphasic calcium phosphate ceramics.

| Additive Concentration (wt%) | Sintering Temperature (°C) | Maximum Bending Strength (MPa) |

| 3 | 1200 | ~45 |

This table illustrates the significant improvement in the mechanical strength of a ceramic material with the addition of a strontium-based compound derived from strontium hydrogen phosphate.

Ion Exchange Material Design and Mechanisms

Strontium hydrogen phosphate and materials derived from it exhibit properties that make them suitable for ion exchange applications. This is particularly relevant in the context of environmental remediation and the development of bioactive materials.

The mechanism of ion exchange in phosphate-based materials often involves the substitution of ions within the crystal lattice. For example, in the context of bone therapies, strontium can be incorporated into bone through ionic exchange with bone calcium, owing to their similar ionic radii and chemical properties researchgate.net.

A notable application of strontium hydrogen phosphate in ion exchange is in the removal of heavy metal ions from aqueous solutions. Highly crystalline β-type strontium hydrogen phosphate (β-SrHPO₄) nanosheets have been shown to be effective in the immobilization of lead ions (Pb²⁺) from acidic solutions. The mechanism for this process is believed to be a dissolution/precipitation reaction. The β-SrHPO₄ nanosheets dissolve in the acidic environment, releasing strontium and phosphate ions, which then allows for the precipitation of lead hydrogen phosphate, effectively removing the lead from the solution.

The efficiency of this ion exchange process is influenced by several factors, including the pH of the solution, the contact time, and the initial concentration of the ions to be removed. The β-SrHPO₄ nanosheets have demonstrated a high capacity for lead ion removal, reaching up to (1,120 ± 22) mg/g in an acidic solution with a pH of 3.0, with the equilibrium being achieved rapidly within 8 minutes. This demonstrates the potential of designing strontium hydrogen phosphate-based materials for targeted ion exchange applications.

Future Directions in Strontium Hydrogen Phosphate Research

Development of Novel Synthesis Strategies for Tailored Structures

The future of strontium hydrogen phosphate (B84403) research is heavily reliant on the development of advanced synthesis techniques that offer precise control over the material's morphology and structure. Tailoring structures at the nanoscale, such as nanosheets, nanoparticles, and hierarchical clusters, is critical for enhancing its performance in various applications.

Current research has successfully utilized several methods to produce specific morphologies. The hydrothermal method , for instance, has been effectively used to synthesize β-SrHPO₄ nanosheets with thicknesses between 35-50 nm. jresm.orgjresm.org This process typically involves reacting strontium nitrate (B79036) (Sr(NO₃)₂) with diammonium hydrogen phosphate ((NH₄)₂HPO₄) in a pressure vessel at elevated temperatures (e.g., 90°C). jresm.org Similarly, the chemical wet method has been employed to create plate-like nanoparticles by carefully controlling parameters such as pH, temperature, and aging time. researchgate.net Research indicates that the pH of the reaction solution is a critical factor in determining the final composition of the product, while reaction time and temperature significantly influence the morphology. researchgate.net Other established techniques include polyol-mediated synthesis for producing both α- and β-SrHPO₄ nanoparticles. jresm.orgresearchgate.net

Future strategies will likely focus on more sophisticated "bottom-up" approaches. This includes the use of templates, such as ethylenediamine, and surfactants to guide crystal growth and prevent particle agglomeration, enabling the creation of highly uniform and controlled morphologies. lew.ro Biomimetic approaches, using hydrogels like gelatin, are also being explored to influence crystallization and create unique composite structures. unibe.ch The goal is to move beyond simple particle shapes to design complex, hierarchical architectures with tailored porosity and surface area, which are essential for applications in catalysis and sorption.

| Synthesis Method | Typical Precursors | Key Parameters | Resulting Morphology | Reference |

|---|---|---|---|---|

| Hydrothermal Synthesis | Sr(NO₃)₂, (NH₄)₂HPO₄ | Temperature (e.g., 90°C), Time (e.g., 6h) | Nanosheets (35-50 nm thick) | jresm.orgjresm.org |

| Chemical Wet Method | Water-soluble strontium salts and monohydrogen phosphate salts | pH, Temperature, Aging Time | Plate-like Nanoparticles (30-80 nm thick) | researchgate.netgoogle.com |

| Polyol-Mediated Synthesis | Not specified | Polyol solvent | Nanoparticles (α- and β-phases) | jresm.orgresearchgate.net |

| Biomimetic (Gelatin) | Not specified | Gelatin hydrogel matrix, Ion concentration | Arrow-like crystals, Microspheres with nano-flakes | unibe.ch |

Exploration of New Polymorphs and Metastable Phases

Strontium hydrogen phosphate is known to exist in at least three different crystalline forms, or polymorphs: α-SrHPO₄, β-SrHPO₄, and γ-SrHPO₄. wikipedia.org The formation of these polymorphs is highly dependent on the synthesis conditions, particularly temperature. The α-form is typically obtained at temperatures below 25°C, while the β-form precipitates at temperatures of 40°C or higher. google.com A mixture of both phases can form at intermediate temperatures. wikipedia.org

The γ-modification represents a more recently identified form, crystallizing in an orthorhombic system, distinct from the triclinic α-phase. researchgate.netwikipedia.org Future research is aimed at systematically mapping the phase diagram of SrHPO₄ under various conditions of temperature, pressure, and chemical environment to potentially uncover new, metastable phases. These transient or less stable forms could possess unique properties not seen in the conventional polymorphs. High-pressure synthesis and rapid quenching techniques are promising avenues for accessing these novel crystalline structures. The study of phase transitions between these polymorphs is also a key area of interest, as understanding these transformations is crucial for controlling the final product in any synthesis process.

| Polymorph | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| α-SrHPO₄ | Triclinic | P1 (No. 2) | a=7.184 Å, b=6.790 Å, c=7.256 Å, α=94.68°, β=104.97°, γ=88.77° | wikipedia.org |

| β-SrHPO₄ | Data not specified in provided sources | jresm.orggoogle.comwikipedia.org | ||

| γ-SrHPO₄ | Orthorhombic | Pbca (No. 61) | a=8.313 Å, b=9.259 Å, c=18.085 Å | researchgate.netwikipedia.org |

Advanced Characterization Techniques for In-situ Studies

A significant leap forward in understanding the fundamental mechanisms of SrHPO₄ formation and transformation involves the use of advanced, in-situ characterization techniques. Unlike traditional ex situ methods that analyze a material after the reaction is complete, in-situ techniques allow researchers to observe crystallization, growth, and phase transitions in real-time.

Synchrotron-based X-ray diffraction (XRD) is a particularly powerful tool for these studies. researchgate.net Its high intensity and resolution enable the tracking of structural changes as they happen, providing direct insight into the kinetics of formation and allowing for the identification of transient intermediate phases that may be crucial to the final product's structure. researchgate.net For example, in-situ analysis could reveal the formation of precursor phases like Sr₆H₃(PO₄)₅·2H₂O during the crystallization of β-SrHPO₄. researchgate.net

Future research will likely integrate a suite of in-situ techniques. This could include coupling synchrotron XRD with in-situ Raman or Fourier-transform infrared (FTIR) spectroscopy to simultaneously probe changes in crystal structure and chemical bonding. In-situ transmission electron microscopy (TEM) could provide real-time visualization of nanoparticle nucleation and growth. These advanced methods will provide an unprecedented level of detail, enabling a more rational design of synthesis protocols to achieve desired material properties.

Expanding Non-Biological Functional Material Applications

While much of the historical focus on SrHPO₄ has been in the biomedical field due to its biocompatibility, a significant future direction is the expansion into non-biological functional materials. wikipedia.orgchemimpex.com

Polymer Composites: Research has shown that incorporating β-SrHPO₄ nanosheets into a polypropylene (B1209903) (PP) matrix can significantly enhance the material's properties. The addition of the nanosheets improves the thermal stability and both the tensile and flexural strength of the PP composite. jresm.orgjresm.org This opens up possibilities for using SrHPO₄ as a functional filler to create high-performance polymers for various engineering applications.

Luminescent Materials: Strontium hydrogen phosphate serves as a host lattice for rare-earth elements to create phosphors. d-nb.info When doped with elements like Europium (Eu³⁺) or Samarium (Sm³⁺), the material exhibits luminescence, making it a candidate for use in solid-state lighting, optical detectors, and displays. wikipedia.orgd-nb.info Future work will focus on optimizing dopant concentrations and co-doping strategies to tune the emission color and improve quantum efficiency. chemicalbook.com

Environmental Remediation: The ability of SrHPO₄ to engage in ion exchange has been demonstrated in its highly effective immobilization of lead ions (Pb²⁺) from acidic aqueous solutions. researchgate.net β-SrHPO₄ nanosheets have shown a remarkable capacity for lead removal through a dissolution-precipitation mechanism. researchgate.net This suggests a promising future for SrHPO₄-based materials as robust sorbents for treating industrial wastewater contaminated with heavy metals.

Catalysis and Conductivity: Strontium hydrogen phosphate has been identified as a potential catalyst and proton conductor. researchgate.netbiofuranchem.com These properties could be exploited in applications such as chemical synthesis, fuel cells, and batteries. Further research is needed to understand the surface chemistry and ionic transport mechanisms to develop its potential in these high-tech fields.

Ceramics and Glass: As an additive, strontium hydrogen phosphate can enhance the thermal and mechanical properties of specialty ceramics and glasses, making it a valuable component in the manufacturing of materials for electronics and other structural uses. chemimpex.com

Q & A

Q. What is the chemical formula of strontium hydrogen phosphate, and how does its bonding influence crystallization?

Strontium hydrogen phosphate (SrHPO₄) forms through the ionic interaction of Sr²⁺ and HPO₄²⁻ ions. Its stoichiometry and crystal structure vary under synthetic conditions, with γ-SrHPO₄ (orthorhombic, Pbca space group) being a recently characterized polymorph. The larger ionic radius of Sr²⁺ compared to Ca²⁺ or Ba²⁺ influences bond lengths and lattice stability, often leading to distinct HPO₄²⁻ dimer/chain arrangements .

Q. What are the standard methods for synthesizing SrHPO₄ in laboratory settings?

Common methods include:

- Gel diffusion : A biomimetic approach using gelatin hydrogels to control ion diffusion (e.g., Sr²⁺ and HPO₄²⁻), yielding composites with tailored morphologies like arrow-like crystals or porous microspheres .

- Hydrothermal synthesis : High-temperature aqueous reactions produce phase-pure γ-SrHPO₄ with layered anionic structures .

Q. How do pH and ion concentration affect SrHPO₄ phase transformations?

Initial precipitates in Sr(OH)₂-H₃PO₄ systems are often amorphous but evolve into crystalline phases like Sr₃(PO₄)₂·4H₂O or hydroxyapatite analogs. Final phases depend on Sr/P molar ratios and aging conditions. For example, higher Sr²⁺ concentrations stabilize Sr-rich hydroxyapatite-like phases .

Advanced Research Questions

Q. How can researchers control SrHPO₄ crystal morphology for biomedical applications?

Morphology is governed by:

- Gelatin incorporation : Gelatin’s triple-helix structure templates SrHPO₄ growth, enabling flower-like microspheres or bundled nanosheets. Pre-impregnation of HPO₄²⁻ in gelatin before Sr²⁺ diffusion alters nucleation kinetics .

- Ion diffusion sequence : Impregnating HPO₄²⁻ first promotes electrostatic interactions with gelatin, while Sr²⁺ diffusion later stabilizes crystallite assembly .

Q. How to resolve contradictions in thermal stability data between pure SrHPO₄ and gelatin composites?

Thermogravimetric analysis (TGA) shows SrHPO₄/gelatin composites exhibit higher thermal stability (≈2–3 wt% gelatin content) than pure SrHPO₄ due to hydrogen bonding between gelatin’s amide groups and phosphate ions. Methodological consistency in heating rates and sample preparation is critical for reproducibility .

Q. What mechanisms underlie SrHPO₄’s bioactivity in bone regeneration?

Sr²⁺ substitution in calcium phosphate systems enhances osteoblast proliferation and reduces resorption. In vitro studies show SrHPO₄/gelatin composites upregulate osteocalcin and alkaline phosphatase activity, mimicking natural bone mineralization. Electrochemical deposition on titanium surfaces further improves biocompatibility .

Q. What methodological challenges arise in synthesizing SrHPO₄ composites with uniform porosity?

Key challenges include:

- Gelatin crosslinking : High crosslinking density reduces pore size but may hinder ion diffusion.

- pH control : Optimal pH (6–8) balances Sr²⁺ solubility and HPO₄²⁻ deprotonation. Deviations cause irregular nucleation .

Q. How to analyze SrHPO₄ structural properties using XRD and FTIR?

- XRD : α-SrHPO₄ (PDF 01-070-1215) shows dominant (120) reflections. Gelatin induces preferential growth along specific planes, altering peak intensities .

- FTIR : P–O stretching (≈1000–1100 cm⁻¹) and gelatin’s amide I (≈1650 cm⁻¹) peaks confirm composite formation. Shifts in O–H and C=O bands indicate Sr-gelatin interactions .

Q. How does Sr²⁺ substitution impact phosphate cement properties compared to Ca²⁺ or Ba²⁺?

Sr²⁺ increases injectability and compressive strength in bone cements but slows α-tricalcium phosphate (α-TCP) to hydroxyapatite conversion. Its larger ionic radius disrupts crystal packing, creating more defects and porosity .

Q. What in vitro assays validate SrHPO₄ biocompatibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.